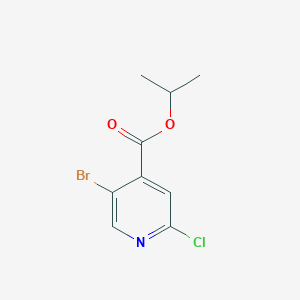

Isopropyl 5-bromo-2-chloroisonicotinate

Description

Structural Context within Halogenated Pyridine (B92270) Carboxylic Acid Esters

Halogenated pyridine carboxylic acid esters are a class of organic compounds that feature a pyridine ring, a carboxylic acid ester group, and one or more halogen atoms. The pyridine ring is an aromatic heterocycle, similar to benzene, but with one carbon atom replaced by a nitrogen atom. This substitution has a significant impact on the electronic properties of the ring, influencing its reactivity.

The presence of both bromine and chlorine atoms on the pyridine ring of Isopropyl 5-bromo-2-chloroisonicotinate, along with the isopropyl ester group, provides multiple points for potential chemical modification. The differing reactivity of the C-Br and C-Cl bonds, a common feature in polyhalogenated heteroaromatics, allows for selective reactions, such as cross-coupling, at different positions on the pyridine ring. This selectivity is a crucial aspect of their utility in organic synthesis.

Significance of Isonicotinic Acid Derivatives as Chemical Synthons

Isonicotinic acid, or pyridine-4-carboxylic acid, and its derivatives are fundamental building blocks in the synthesis of a wide array of more complex molecules. nih.gov The carboxylic acid functionality can be readily converted into various other functional groups, such as amides, esters, and hydrazides, providing a versatile handle for constructing larger molecular architectures. mdpi.comresearchgate.net

Derivatives of isonicotinic acid are particularly important in the pharmaceutical and agrochemical industries. nih.govapolloscientific.co.uk The pyridine motif is a common feature in many biologically active compounds. The ability to introduce specific substituents onto the pyridine ring, facilitated by the use of pre-functionalized synthons like this compound, is a key strategy in the discovery and development of new chemical entities. The ester group in these derivatives can also influence the compound's solubility and reactivity.

Overview of Research Trajectories Involving Complex Halogenated Pyridine Systems

Research involving complex halogenated pyridine systems is a vibrant area of organic chemistry. A primary focus of this research is the development of new and efficient methods for the selective functionalization of the pyridine ring. The presence of multiple halogen atoms with different reactivities allows for sequential and site-selective cross-coupling reactions. nih.gov

Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions), have become powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. mdpi.com Halogenated pyridines are excellent substrates for these reactions, enabling the introduction of a wide variety of substituents, including aryl, alkyl, and amino groups. nih.govmdpi.com

The reactivity of the halogen atoms is influenced by their position on the pyridine ring and the electronic nature of other substituents. For instance, in 2-halopyridines, the halogen is often more susceptible to nucleophilic substitution. acs.orgacs.org In the case of this compound, the chlorine at the 2-position and the bromine at the 5-position present opportunities for differential reactivity, a key aspect explored in the synthesis of complex substituted pyridines. The development of regioselective halogenation and subsequent coupling reactions continues to be a significant goal in this field. chemrxiv.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl 5-bromo-2-chloropyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClNO2/c1-5(2)14-9(13)6-3-8(11)12-4-7(6)10/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUMSMYQLNIBCNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC(=NC=C1Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthesis of Isopropyl 5 Bromo 2 Chloroisonicotinate

Precursor Synthesis and Building Block Methodologies

The traditional synthesis of Isopropyl 5-bromo-2-chloroisonicotinate relies on a linear sequence of reactions, starting with the formation of a substituted pyridine (B92270) ring, followed by halogenation and esterification. This approach provides robust and scalable routes to the final product.

Synthesis of the Isonicotinic Acid Core with Halogen Substituents

The synthesis of the core structure, 5-bromo-2-chloroisonicotinic acid, is a critical step that establishes the foundational arrangement of substituents on the pyridine ring. A direct and efficient method involves starting from a pre-halogenated pyridine raw material. One documented synthetic route begins with 2,5-dichloropyridine. google.com This starting material undergoes a substitution reaction to replace one of the chlorine atoms with bromine, yielding 5-bromo-2-chloropyridine. google.com Subsequently, this intermediate is hydroxylated to generate the target 5-bromo-2-chloroisonicotinic acid. google.com This method is noted for its simplicity and operational safety, making it suitable for practical production. google.com

Alternative approaches to substituted isonicotinic acids can involve halogen-metal exchange reactions. For instance, 4-bromopyridine (B75155) can be converted to isonicotinic acid through a halogen-metal interconversion followed by carboxylation with carbon dioxide. acs.org This fundamental transformation highlights a potential, albeit more complex, pathway where a brominated pyridine could be carboxylated to form the isonicotinic acid core.

Methodologies for Installing Bromine and Chlorine Atoms

The introduction of halogen atoms onto a pyridine ring is a formidable task due to the ring's electron-deficient nature. acs.org The reactivity and regioselectivity of halogenation are highly dependent on the reaction conditions and the nature of the halogenating agent.

Classical methods often involve high-temperature, gas-phase reactions. For example, the bromination of pyridine can yield different isomers depending on the temperature; at 300°C, a mixture of 3-bromopyridine (B30812) and 3,5-dibromopyridine (B18299) is primarily formed, whereas at 500°C, the reaction favors the formation of 2-bromopyridine (B144113) and 2,6-dibromopyridine. google.com The chlorination of pyridine vapor over a contact substance like charcoal can produce a mixture of monochloro and higher chlorinated pyridines, including 2-chloro-, 3,5-dichloro-, and 2,6-dichloropyridine. google.com

More contemporary and selective methods have been developed to overcome the harsh conditions and lack of selectivity of older procedures. One strategy involves the use of designed phosphine (B1218219) reagents. nih.gov This protocol allows for the site-selective halogenation of a broad range of unactivated pyridines under milder conditions. nih.gov Another approach utilizes acetyl hypofluorite, which can react with pyridines in halogenated solvents to yield 2-halopyridines. acs.org For substrates that are difficult to halogenate directly, multi-step sequences involving pyridine N-oxides are often employed. The N-oxide activates the ring, facilitating 4-selective nitration, which can then be displaced or converted to a halogen substituent. nih.gov

Recent research has also explored ring-opening halogenation strategies. In this approach, heteroaromatic precursors like pyrazolopyridines undergo selective cleavage of N-N bonds upon treatment with electrophilic chlorinating or brominating agents (e.g., N-chlorosuccinimide) to yield structurally diverse halogenated compounds. researchgate.net

Table 1: Comparison of Pyridine Halogenation Methods

| Method | Reagents/Conditions | Selectivity | Advantages | Disadvantages |

|---|---|---|---|---|

| Vapor-Phase Halogenation | Cl₂ or Br₂ vapor, 300-500°C, catalyst (pumice, charcoal) google.com | Temperature-dependent (C2/C6 vs. C3/C5) | Simple reagents | Harsh conditions, mixture of products |

| Phosphine Reagents | Designed phosphine, LiCl or LiBr, 80-120°C nih.gov | High site-selectivity | Mild conditions, broad scope | Requires synthesis of special reagents |

| Pyridine N-Oxide Route | N-oxidation, nitration, then P(O)Hal₃ nih.gov | Primarily C4-selective | Accesses otherwise difficult substitutions | Multi-step process |

| Acetyl Hypofluorite | AcOF in halogenated solvents acs.org | C2-selective | Mild conditions | Requires handling of fluorine |

| Ring-Opening Halogenation | Pyrazolopyridine, NCS or other halogenating agent researchgate.net | Dependent on precursor structure | Access to complex scaffolds | Indirect method, requires specific precursors |

Esterification Techniques for Isopropyl Incorporation

Once the 5-bromo-2-chloroisonicotinic acid core is synthesized, the final step is the incorporation of the isopropyl group via esterification. Several standard organic chemistry techniques can be employed for this transformation.

The Fischer-Speier esterification is a classic and direct method, which involves reacting the carboxylic acid with an excess of the alcohol (isopropanol in this case) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). researchgate.netmasterorganicchemistry.com The reaction is an equilibrium, and using the alcohol as the solvent helps to drive it towards the product ester. masterorganicchemistry.com The mechanism proceeds through protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the alcohol. masterorganicchemistry.com

A more reactive approach involves the conversion of the carboxylic acid to an acyl chloride intermediate. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this purpose. nih.govprepchem.com The resulting isonicotinoyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with isopropanol (B130326), often in the presence of a non-nucleophilic base like pyridine to neutralize the HCl byproduct. prepchem.com This method is generally faster and not limited by equilibrium, often providing higher yields.

Other coupling reagents can also facilitate the esterification. Dicyclohexylcarbodiimide (DCC) is a well-known coupling agent that activates the carboxylic acid, allowing it to react with an alcohol. nih.gov However, for pyridine-based carboxylic acids, this can sometimes be complicated by the formation of stable N-acylurea byproducts. nih.govresearchgate.net

Catalytic Approaches in Isonicotinic Acid Ester Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, atom economy, and to access novel chemical space. These approaches can be applied to either construct the core pyridine ring with the desired substituents or to install them directly onto a simpler pyridine scaffold.

Metal-Catalyzed Coupling Reactions for Pyridine Ring Construction

Instead of modifying a pre-existing pyridine, the substituted ring system can be constructed from simpler acyclic or cyclic precursors using transition-metal catalysis. thieme-connect.com These methods offer a convergent approach to highly functionalized pyridines. A variety of transition metals, including palladium, copper, rhodium, and iron, have been utilized to catalyze the formation of pyridine and other nitrogenous heterocycles. nih.govresearchgate.netnih.gov

Cross-coupling reactions like the Suzuki-Miyaura (using boronic acids), Sonogashira (using terminal alkynes), and Buchwald-Hartwig (for C-N bond formation) are powerful tools for decorating pyridine rings with various substituents. researchgate.net These reactions could be strategically employed in a convergent synthesis where a simpler, halogenated pyridine fragment is coupled with another fragment containing the necessary functional groups. For example, a di-halogenated pyridine could undergo a site-selective Suzuki coupling to introduce a substituent, followed by further functionalization. researchgate.net The synthesis of highly functionalized imidazo[1,2-a]pyridines through Sonogashira coupling demonstrates the power of these methods in building complex heterocyclic systems from halogenated precursors. nih.gov

C-H Functionalization in Halogenated Pyridine Synthesis

Direct C–H functionalization has emerged as a powerful and sustainable strategy for synthesizing substituted pyridines, avoiding the need for pre-functionalized starting materials. rsc.orgresearchgate.net This approach involves the direct conversion of a C–H bond on the pyridine ring into a C-C, C-N, or C-halogen bond, typically mediated by a transition-metal catalyst. thieme-connect.combeilstein-journals.org

The electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom present significant challenges for C-H activation. rsc.orgbeilstein-journals.org However, various catalytic systems have been developed to achieve regioselective functionalization. Palladium, rhodium, and copper catalysts are commonly employed for C–H arylation, alkylation, and alkenylation of pyridines. beilstein-journals.org

For the synthesis of a molecule like this compound, C-H functionalization could be envisioned as a key step. For example, a 2-chloropyridine (B119429) derivative could undergo a directed C-H bromination at the 5-position. The nitrogen atom of the pyridine ring often directs ortho-metalation, favoring functionalization at the C2 and C6 positions. thieme-connect.com However, strategies using removable directing groups or exploiting the electronic properties of existing substituents can steer the reaction to the C3 or C4 positions. beilstein-journals.orgacs.org While direct C-H carboxylation and subsequent halogenation is challenging, a C-H borylation followed by oxidation and halogenation represents a plausible, albeit lengthy, catalytic route to introduce the required functionalities.

Table 2: Key Compounds Mentioned

| Compound Name | Chemical Structure | Role in Synthesis |

|---|---|---|

| This compound | C₉H₉BrClNO₂ | Target Molecule |

| 5-bromo-2-chloroisonicotinic acid | C₆H₃BrClNO₂ | Key Precursor |

| 2,5-dichloropyridine | C₅H₃Cl₂N | Starting Material google.com |

| 5-bromo-2-chloropyridine | C₅H₃BrClN | Intermediate google.com |

| Isonicotinic acid | C₆H₅NO₂ | Core Structure |

| 4-bromopyridine | C₅H₄BrN | Potential Precursor acs.org |

| Pyridine N-oxide | C₅H₅NO | Activated Intermediate nih.gov |

| N-chlorosuccinimide (NCS) | C₄H₄ClNO₂ | Chlorinating Agent researchgate.net |

| Thionyl chloride | SOCl₂ | Reagent for Acyl Chloride Formation nih.gov |

| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | Esterification Coupling Agent nih.gov |

Process Optimization and Scalability Studies for this compound

Process optimization and scalability are critical for the efficient and cost-effective production of this compound. Studies in this area would focus on maximizing the yield and purity of the final product while minimizing reaction times and energy consumption. Key parameters that are typically investigated include the choice of catalyst, the molar ratio of reactants, reaction temperature, and methods for by-product removal. angolaonline.netnih.gov

For the esterification step, the selection of an appropriate acid catalyst is crucial. While strong mineral acids like sulfuric acid are effective, they can present challenges in terms of corrosion and separation. nih.gov The use of solid acid catalysts, such as ion-exchange resins, can simplify the work-up process and allow for catalyst recycling, which is beneficial for large-scale production. nih.gov The optimization of catalyst loading is also important, as a sufficient amount is needed to achieve a desirable reaction rate without causing unwanted side reactions. nih.gov

The molar ratio of isopropanol to 5-bromo-2-chloroisonicotinic acid is another significant variable. nih.gov Utilizing an excess of the alcohol can shift the reaction equilibrium to favor the formation of the isopropyl ester. athabascau.ca Temperature control is also vital; higher temperatures generally increase the reaction rate but can also lead to the formation of impurities. Therefore, identifying the optimal temperature that balances reaction speed and product purity is a key aspect of process optimization. angolaonline.net

A significant challenge in Fischer esterification is the production of water as a by-product, which can limit the reaction's conversion. nih.gov To enhance the yield, methods for the continuous removal of water, such as azeotropic distillation or the use of dehydrating agents, are often employed in scalable processes. google.com Pervaporation reactor technology, which uses a membrane to selectively remove water, has also been shown to significantly increase the conversion in esterification reactions. researchgate.net

Interactive Data Table: Key Parameters for Process Optimization

| Parameter | Variable | Impact on Synthesis |

|---|---|---|

| Catalyst | Type (e.g., H₂SO₄, ion-exchange resin), Concentration | Affects reaction rate and ease of purification. nih.gov |

| Reactant Ratio | Molar ratio of Isopropanol to Carboxylic Acid | A higher alcohol ratio can increase product yield. nih.gov |

| Temperature | Reaction Temperature (°C) | Influences the rate of reaction and potential for side reactions. angolaonline.net |

| Water Removal | Method (e.g., azeotropic distillation, pervaporation) | Crucial for driving the reaction equilibrium towards the product. nih.govresearchgate.net |

Green Chemistry Principles in Synthetic Routes

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves considerations such as the use of less hazardous reagents, the development of more energy-efficient processes, and the minimization of waste.

One of the core tenets of green chemistry is the use of environmentally benign catalysts. In the context of esterification, replacing traditional mineral acids with reusable solid catalysts like zeolites or certain ion-exchange resins aligns with this principle. mdpi.com These heterogeneous catalysts are easily separated from the reaction mixture, reducing the need for neutralization and extraction steps, which in turn minimizes waste generation. mdpi.com

Energy efficiency is another key aspect of green chemistry. The use of microwave irradiation has been shown to intensify the synthesis of isopropyl esters, leading to significantly shorter reaction times and potentially lower energy consumption compared to conventional heating methods. researchgate.netui.ac.id

The choice of solvents also plays a significant role in the environmental footprint of a chemical process. While the alcohol reactant can often serve as the solvent in esterification, in cases where an additional solvent is needed, the selection of a greener alternative is preferred. google.com Furthermore, processes that minimize the use of solvents altogether are considered more environmentally friendly.

Interactive Data Table: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in Synthesis | Benefit |

|---|---|---|

| Safer Catalysts | Use of solid acid catalysts (e.g., ion-exchange resins). mdpi.com | Eliminates corrosive mineral acids, allows for catalyst recycling, and simplifies purification. |

| Energy Efficiency | Microwave-assisted synthesis. researchgate.netui.ac.id | Reduces reaction times and energy consumption. |

| Waste Prevention | High-yield reactions and catalyst recycling. | Minimizes the generation of by-products and waste streams. |

| Atom Economy | Fischer esterification produces only water as a by-product. masterorganicchemistry.com | Maximizes the incorporation of reactant atoms into the final product. |

Advanced Chemical Transformations and Reactivity of Isopropyl 5 Bromo 2 Chloroisonicotinate

Halogen-Mediated Cross-Coupling Reactions

The presence of two different halogen atoms on the pyridine (B92270) ring is a key feature of Isopropyl 5-bromo-2-chloroisonicotinate, making it an ideal substrate for regioselective cross-coupling reactions. The carbon-bromine bond at the 5-position is generally more susceptible to oxidative addition with palladium(0) catalysts than the carbon-chlorine bond at the 2-position. This inherent difference in reactivity allows for selective functionalization at the C5 position while leaving the C2-chloro substituent available for subsequent transformations.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, and it is frequently employed to introduce aryl or heteroaryl substituents onto the pyridine scaffold. In the case of this compound and its analogs, the reaction exhibits high regioselectivity, with the aryl boronic acid coupling exclusively at the C5 position. This transformation is typically carried out using a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) or catalysts generated in situ from a palladium source and a phosphine (B1218219) ligand, in the presence of a base.

Research documented in patent literature demonstrates the successful Suzuki-Miyaura coupling of the corresponding methyl ester, methyl 5-bromo-2-chloroisonicotinate, with various boronic acids. These reactions provide a reliable route to 5-aryl-2-chloroisonicotinates, which are key intermediates in the synthesis of bioactive molecules, including PRMT5 inhibitors. googleapis.com

Table 1: Examples of Suzuki-Miyaura Coupling with 5-bromo-2-chloroisonicotinate Esters

| Entry | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | Methyl 2-chloro-5-phenylisonicotinate | High |

| 2 | (4-Methoxyphenyl)boronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/EtOH/H₂O | Methyl 2-chloro-5-(4-methoxyphenyl)isonicotinate | Good |

Data synthesized from examples in patent literature involving the methyl ester analog.

Heck and Sonogashira Reactions for Olefinic and Alkynic Coupling

While specific examples of Heck reactions involving this compound are not extensively documented, the principles of regioselectivity are expected to follow those of Suzuki coupling, with preferential reaction at the C5-Br bond.

The Sonogashira coupling, which joins terminal alkynes to aryl halides, is a highly effective method for introducing alkynyl moieties. The reaction's selectivity is also dictated by the higher reactivity of the C-Br bond. Studies on polyhalogenated pyridines have established that Sonogashira couplings can be performed chemoselectively. For instance, research on 3,5-dibromo-2,6-dichloropyridine has shown that alkynes can be coupled selectively at the bromine-bearing positions. rsc.org This allows for the synthesis of 5-alkynyl-2-chloroisonicotinates from this compound, providing precursors for various heterocyclic systems and conjugated materials. The reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.

Other Palladium- and Nickel-Catalyzed Transformations

Beyond Suzuki and Sonogashira reactions, other cross-coupling methods can be applied. The Stille coupling, which utilizes organostannane reagents, is another viable option for C-C bond formation at the C5 position. An example from patent literature describes the reaction of methyl 5-bromo-2-chloroisonicotinate with tributyl(1-ethoxyvinyl)stannane, catalyzed by Dichlorobis(triphenylphosphine)palladium(II), to yield the corresponding 5-(1-ethoxyvinyl) derivative. google.comgoogle.com This transformation highlights the versatility of the substrate in palladium-catalyzed reactions.

Nickel catalysts offer complementary reactivity to palladium. While palladium catalysis strongly favors the C-Br bond, nickel-based systems can be tuned to activate the more robust C-Cl bond. This allows for a two-step functionalization strategy: a palladium-catalyzed coupling at C5, followed by a nickel-catalyzed reaction at the C2 position, opening up pathways to complex tri-substituted pyridine derivatives.

Nucleophilic Substitution Reactions on the Pyridine Ring

The pyridine ring is inherently electron-deficient, and this effect is amplified by the presence of electron-withdrawing halogen substituents. The chlorine atom at the C2 position of this compound is particularly activated for nucleophilic aromatic substitution (SₙAr). This high reactivity allows for the selective displacement of the chloride by a wide range of nucleophiles, such as amines, alkoxides, and thiolates, while leaving the C5-bromo bond intact.

This regioselectivity is a cornerstone of the synthetic utility of this building block. For example, reaction with a primary or secondary amine in the presence of a base readily yields 2-amino-5-bromoisonicotinate derivatives. These products can then undergo subsequent cross-coupling reactions at the C5 position. This orthogonal reactivity has been exploited in the synthesis of inhibitors for Son of sevenless homolog 1 (SOS1). google.com

Table 2: Nucleophilic Aromatic Substitution (SₙAr) on 5-bromo-2-chloroisonicotinates

| Entry | Nucleophile | Base | Solvent | Product |

|---|---|---|---|---|

| 1 | 4-Fluoroaniline | K₂CO₃ | DMSO | Isopropyl 5-bromo-2-((4-fluorophenyl)amino)isonicotinate |

| 2 | Morpholine | DIPEA | NMP | Isopropyl 5-bromo-2-morpholinoisonicotinate |

| 3 | Sodium methoxide | N/A | Methanol | Isopropyl 5-bromo-2-methoxyisonicotinate |

Data represents typical transformations based on reactivity principles and patent examples.

Ester-Directed Reactions and Functional Group Interconversions

The isopropyl ester group at the C4 position provides another handle for synthetic modification. The most common transformation is its hydrolysis to the corresponding carboxylic acid. This is typically achieved under basic conditions, for instance, using lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent like methanol or tetrahydrofuran. google.com The resulting 5-bromo-2-chloroisonicotinic acid is a key intermediate that can be used in amide coupling reactions or other transformations.

Alternatively, the ester can undergo transesterification by treatment with a different alcohol under acidic or basic catalysis. It can also be reduced to a primary alcohol (a hydroxymethyl group) using strong reducing agents like lithium aluminum hydride, although this would likely affect the halogen substituents as well, requiring careful selection of reaction conditions.

Regioselective Derivatization Strategies

The distinct reactivity of the three functional groups in this compound enables a number of regioselective derivatization strategies, making it a valuable scaffold for building molecular complexity. The choice of reaction sequence allows chemists to selectively introduce different substituents at the C2, C5, and C4 positions.

Two primary synthetic routes can be envisioned:

C5 Functionalization followed by C2 Substitution: This is the most common strategy. It begins with a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira, Stille) at the more reactive C5-bromo position. The resulting 5-substituted-2-chloroisonicotinate intermediate can then undergo a nucleophilic aromatic substitution reaction to replace the chlorine atom at the C2 position. Finally, the ester at C4 can be hydrolyzed to the carboxylic acid, which can be further modified, for example, through amide bond formation.

C2 Substitution followed by C5 Functionalization: In this alternative approach, the molecule is first subjected to a nucleophile, which selectively displaces the C2-chloro atom via an SₙAr reaction. The resulting 2-substituted-5-bromoisonicotinate can then be used in a palladium- or nickel-catalyzed cross-coupling reaction to introduce a different group at the C5 position.

The ability to perform these reactions in a stepwise and controlled manner underscores the importance of this compound as a versatile building block for constructing highly decorated pyridine structures, which are central to many areas of chemical research.

Mechanistic Investigations of Key Reaction Pathways

The reactivity of this compound is characterized by the presence of two halogen substituents at positions C2 and C5 of the pyridine ring, offering multiple pathways for chemical transformations. The electronic properties of the pyridine ring, influenced by the nitrogen atom and the isopropyl ester group, dictate the regioselectivity and reaction mechanisms. Mechanistic investigations into the reactions of similarly substituted pyridines, primarily through computational studies and experimental observations, provide significant insights into the probable reaction pathways for this specific compound. Key transformations include palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental transformations for forming carbon-carbon bonds. libretexts.orgnih.gov The generally accepted mechanism for these reactions involves a catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov

For this compound, the initial and rate-determining step is the oxidative addition of the palladium(0) catalyst to one of the carbon-halogen bonds. libretexts.org The relative reactivity of carbon-halogen bonds in oxidative addition typically follows the order C-I > C-Br > C-Cl. libretexts.org Consequently, the oxidative addition is expected to occur selectively at the C5-Br bond over the C2-Cl bond.

The catalytic cycle can be summarized as follows:

Oxidative Addition: A low-valent palladium(0) complex inserts into the C5-Br bond to form a square planar palladium(II) intermediate.

Transmetalation: The organoboron reagent (in a Suzuki coupling) transfers its organic group to the palladium(II) complex, displacing the bromide. This step is often facilitated by a base. organic-chemistry.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.org

Studies on 2,5-dihalopyridines have shown that selectivity can be influenced by the choice of ligands and reaction conditions. nih.gov While the inherent reactivity favors the C-Br bond, certain ligand-free conditions have been reported to promote unusual C5-selectivity in the cross-coupling of 2,5-dichloropyridine. nih.gov

Table 1: Predicted Relative Reactivity in Palladium-Catalyzed Cross-Coupling

| Position | Halogen | Bond Strength | Predicted Reactivity in Oxidative Addition |

|---|---|---|---|

| C2 | Chlorine | Higher | Lower |

This table is generated based on established principles of palladium-catalyzed cross-coupling reactions.

Mechanistic insights into the transmetalation step of Suzuki-Miyaura reactions involving bromopyridines have identified transient intermediates through NMR and DFT calculations, highlighting the complexity of this key step. researchgate.netuab.cat

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is another critical reaction pathway for halopyridines. The pyridine nitrogen atom is electron-withdrawing, which activates the ring towards nucleophilic attack, particularly at the ortho (C2, C6) and para (C4) positions. In this compound, the C2 position is significantly more activated towards nucleophilic attack than the C5 position due to its proximity to the ring nitrogen.

The classical SNAr mechanism proceeds via a two-step addition-elimination process: libretexts.orglibretexts.org

Nucleophilic Addition: A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, the C2 carbon), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The negative charge in this intermediate is delocalized, with significant stabilization provided by the adjacent nitrogen atom.

Elimination of the Leaving Group: The leaving group (chloride) is expelled, and the aromaticity of the pyridine ring is restored, yielding the substitution product.

Computational studies and experimental evidence on related systems suggest that for some nucleophilic aromatic substitutions, a concerted SNAr mechanism, where the bond formation and bond breaking occur simultaneously, is also possible. nih.govacs.org However, for highly activated systems like 2-chloropyridines, the stepwise mechanism involving a Meisenheimer intermediate is generally favored. nih.gov

Table 2: Predicted Regioselectivity in Nucleophilic Aromatic Substitution

| Position | Halogen | Electronic Activation | Predicted Site of Nucleophilic Attack |

|---|---|---|---|

| C2 | Chlorine | High (ortho to Nitrogen) | Preferred |

This table is generated based on the established principles of nucleophilic aromatic substitution on pyridine rings.

The electron-withdrawing character of the isopropyl isonicotinate (B8489971) group at the C4 position further influences the electronic distribution within the pyridine ring, though its effect on the relative reactivity of the C2 and C5 positions in SNAr is less pronounced than that of the ring nitrogen.

Analytical and Spectroscopic Characterization Methodologies in Research Endeavors

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of organic molecules in solution. Both ¹H and ¹³C NMR would provide critical information regarding the connectivity and chemical environment of the atoms within Isopropyl 5-bromo-2-chloroisonicotinate.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring and the protons of the isopropyl ester group. The aromatic region would likely show two singlets, or two narrowly coupled doublets, corresponding to the protons at the C-3 and C-6 positions of the isonicotinate (B8489971) ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chlorine, bromine, and ester functionalities. The isopropyl group would be characterized by a septet for the methine (-CH) proton and a doublet for the six equivalent methyl (-CH₃) protons, a classic splitting pattern indicating mutual coupling.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by providing signals for each unique carbon atom in the molecule. This would include the carbons of the pyridine ring, the carbonyl carbon of the ester, and the methine and methyl carbons of the isopropyl group. The chemical shifts would be indicative of the electronic environment of each carbon, with the carbon atoms attached to the electronegative halogen and oxygen atoms appearing at lower field.

Due to the scarcity of direct spectral data for this compound, the expected chemical shifts are extrapolated from its close analogue, Ethyl 5-bromo-2-chloroisonicotinate, and general NMR principles.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine C-H (1) | ~ 8.5 | ~ 145 |

| Pyridine C-H (2) | ~ 8.0 | ~ 125 |

| Isopropyl -CH | ~ 5.2 (septet) | ~ 70 |

| Isopropyl -CH₃ | ~ 1.4 (doublet) | ~ 22 |

| Pyridine C-Br | - | ~ 120 |

| Pyridine C-Cl | - | ~ 150 |

| Pyridine C-COO | - | ~ 140 |

| Ester C=O | - | ~ 163 |

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis (e.g., LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) would be highly informative.

The mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a cluster of peaks for the molecular ion, providing strong evidence for the presence of these halogens.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental formula (C₉H₉BrClNO₂).

Fragmentation patterns observed in the mass spectrum would offer further structural confirmation. Common fragmentation pathways for this molecule could include the loss of the isopropyl group, the loss of the isopropoxycarbonyl group, and cleavage of the halogen atoms.

Advanced Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, UPLC)

Advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential for assessing the purity of this compound and for the separation of any potential impurities.

A reversed-phase HPLC method would likely be developed, utilizing a C18 stationary phase and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. The method would be optimized to achieve good resolution between the main compound peak and any impurity peaks. The retention time of the compound would be a characteristic parameter under specific chromatographic conditions.

Method validation according to established guidelines would be necessary to ensure the reliability of the purity assessment, including parameters such as linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ).

Table 2: Illustrative HPLC Method Parameters for Purity Assessment

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Vibrational Spectroscopy for Functional Group Identification (e.g., FTIR, ATR-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR), Attenuated Total Reflectance-Infrared (ATR-IR), and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

The FTIR spectrum of this compound would be expected to show characteristic absorption bands. A strong absorption band around 1720-1740 cm⁻¹ would be indicative of the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester would likely appear in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C-H stretching of the isopropyl group would be seen just below 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of absorptions corresponding to various bending vibrations and skeletal vibrations of the pyridine ring, as well as the C-Cl and C-Br stretching vibrations.

Table 3: Expected Characteristic FTIR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (ester) | 1720 - 1740 |

| C-O (ester) | 1100 - 1300 |

| Aromatic C-H | > 3000 |

| Aliphatic C-H | < 3000 |

| C-Cl | 600 - 800 |

| C-Br | 500 - 600 |

Computational Chemistry and Theoretical Studies on Isopropyl 5 Bromo 2 Chloroisonicotinate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

No published DFT studies detailing the electronic structure, HOMO-LUMO gap, electrostatic potential maps, or other molecular properties for Isopropyl 5-bromo-2-chloroisonicotinate are available.

Reaction Mechanism Elucidation through Computational Modeling

There is no available research that uses computational modeling to elucidate reaction mechanisms involving this compound, such as its synthesis or subsequent chemical transformations.

Conformational Analysis and Stereochemical Considerations

A conformational analysis, including the identification of stable conformers and the energy barriers for rotation around single bonds (e.g., the C-O bond of the isopropyl ester), has not been reported for this specific molecule.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

This compound has not been included in any published Quantitative Structure-Reactivity Relationship (QSRR) studies that would correlate its structural features with its chemical reactivity.

Prediction of Spectroscopic Signatures

There are no theoretical studies that predict the spectroscopic signatures (e.g., 1H NMR, 13C NMR, IR, or UV-Vis spectra) of this compound using computational methods.

To generate the requested article, original research performing these computational calculations on this compound would need to be conducted.

Applications of Isopropyl 5 Bromo 2 Chloroisonicotinate As a Versatile Synthon

Design and Synthesis of Complex Heterocyclic Systems

The strategic placement of two distinct halogen atoms on the pyridine (B92270) ring of Isopropyl 5-bromo-2-chloroisonicotinate allows for selective and sequential functionalization, making it an ideal starting material for the synthesis of complex, fused heterocyclic systems. The differential reactivity of the C-Cl and C-Br bonds in transition metal-catalyzed cross-coupling reactions is a key feature exploited by synthetic chemists.

For instance, the chlorine atom at the 2-position is generally more susceptible to nucleophilic aromatic substitution, while the bromine atom at the 5-position is more reactive in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This orthogonality enables a stepwise approach to introduce different substituents at these positions, leading to the construction of polysubstituted pyridines which can then be further elaborated into fused ring systems like pyridopyrimidines.

Table 1: Reactivity of Halogen Substituents in this compound

| Position | Halogen | Typical Reactivity | Common Reactions |

| 2 | Chlorine | More susceptible to nucleophilic aromatic substitution | Amination, Alkoxylation |

| 5 | Bromine | More reactive in cross-coupling reactions | Suzuki, Sonogashira, Buchwald-Hartwig |

Research has demonstrated the utility of related 2,5-dihalopyridine derivatives in the synthesis of various fused heterocycles, which are prevalent scaffolds in medicinal chemistry and materials science. The ability to control the sequence of reactions at the 2- and 5-positions of this compound provides a powerful tool for the regioselective synthesis of these complex architectures.

Role in the Preparation of Intermediates for Advanced Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of a multitude of more complex molecules, particularly in the pharmaceutical industry. Its precursor, 5-bromo-2-chloroisonicotinic acid, is a known starting material for the synthesis of various pharmaceutical compounds. google.com The isopropyl ester functionality in the title compound can be readily hydrolyzed to the corresponding carboxylic acid, which then provides a handle for further transformations such as amide bond formation.

One of the key applications of this synthon is in palladium-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, or alkyl groups at the 5-position. For example, a Suzuki-Miyaura coupling reaction with an appropriate boronic acid can replace the bromine atom, leading to a 5-substituted-2-chloropyridine derivative. This new intermediate can then undergo further reactions at the 2-chloro position, such as another cross-coupling reaction or a nucleophilic substitution, to build molecular complexity.

Table 2: Examples of Intermediates Synthesized from this compound

| Reactant | Coupling Partner | Reaction Type | Product (Intermediate) |

| This compound | Arylboronic acid | Suzuki-Miyaura Coupling | Isopropyl 5-aryl-2-chloroisonicotinate |

| This compound | Terminal alkyne | Sonogashira Coupling | Isopropyl 5-alkynyl-2-chloroisonicotinate |

| This compound | Amine | Buchwald-Hartwig Amination | Isopropyl 5-amino-2-chloroisonicotinate |

These intermediates are valuable precursors for the synthesis of biologically active molecules, including kinase inhibitors and other therapeutic agents. nih.gov The ability to sequentially and selectively modify the pyridine core allows for the fine-tuning of the physicochemical and pharmacological properties of the final compounds.

Development of Chemical Libraries for Diverse Research Applications

The concept of diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. nih.gov this compound is an excellent scaffold for DOS due to its multiple points of diversification.

Starting from this single precursor, a large library of compounds can be generated by systematically varying the substituents at the 2- and 5-positions through a series of parallel synthesis or combinatorial chemistry approaches. For example, a library of 5-aryl-2-aminopyridine derivatives can be synthesized by first performing a Suzuki coupling with a diverse set of arylboronic acids, followed by a Buchwald-Hartwig amination with a variety of amines.

This strategy allows for the rapid exploration of chemical space around the pyridine core, which is a privileged structure in medicinal chemistry. The resulting chemical libraries can be screened against a wide range of biological targets to identify novel hits for drug discovery programs. The modularity of the synthetic route starting from this compound makes it an efficient tool for generating libraries with high structural diversity.

Exploration of New Synthetic Methodologies Utilizing Halogenated Pyridine Esters

The unique electronic and steric properties of halogenated pyridine esters like this compound make them interesting substrates for the development of new synthetic methodologies. The presence of two different halogens with varying reactivities provides a platform to explore the selectivity of novel catalytic systems.

For instance, researchers can investigate new palladium, nickel, or copper-based catalysts for their ability to selectively activate either the C-Cl or C-Br bond under different reaction conditions. This can lead to the development of more efficient and selective cross-coupling reactions.

Furthermore, the pyridine nitrogen atom can influence the reactivity of the halogen substituents through its electron-withdrawing nature and its ability to coordinate to metal catalysts. This interplay can be exploited to develop novel transformations that are not possible with simple halogenated benzenes. The study of such reactions contributes to the fundamental understanding of organometallic chemistry and expands the toolbox of synthetic organic chemists.

Future Research Directions and Emerging Paradigms

Catalyst Development for Enhanced Selectivity and Efficiency

The functionalization of the dihalogenated pyridine (B92270) ring in Isopropyl 5-bromo-2-chloroisonicotinate presents a significant challenge in achieving high selectivity. Future research is intensely focused on designing sophisticated catalysts that can differentiate between the bromo and chloro substituents and direct reactions to specific positions on the ring.

Ligand-Modified Transition Metal Catalysts: Palladium and nickel-based catalysts remain central to cross-coupling reactions. The next generation of these catalysts will feature highly tailored ligands. These advanced ligands are designed to fine-tune the electronic and steric environment of the metal center, enabling chemoselective activation of the C-Br bond over the more robust C-Cl bond, or vice-versa, under milder conditions.

Heterogeneous Catalysis: To improve sustainability and simplify purification, research is moving towards heterogeneous catalysts. researchgate.net This includes embedding catalytic metals in porous supports like metal-organic frameworks (MOFs) or on functionalized polymers. acs.org These solid-supported catalysts can be easily recovered and reused, reducing metal contamination in the final products. acs.org

C-H Functionalization Catalysts: A major goal is to move beyond cross-coupling reactions by developing catalysts for direct C-H functionalization. This approach would allow for the introduction of new functional groups onto the pyridine ring without pre-existing halogen handles, representing a more atom-economical route to novel derivatives. While ortho- and para-functionalization of pyridines is more established, meta-selective C-H functionalization remains a significant challenge and a key area of research. nih.gov

| Catalyst Strategy | Key Objective | Potential Advantages |

| Ligand-Modified Catalysts | Achieve high chemoselectivity between C-Br and C-Cl bonds. | Milder reaction conditions, broader substrate scope. |

| Heterogeneous Catalysts | Facilitate catalyst recovery and reuse. | Reduced waste, simplified purification, lower costs. researchgate.netacs.org |

| C-H Functionalization | Enable direct modification of the pyridine ring. | Increased atom economy, access to novel derivatives. |

Continuous Flow Synthesis Applications

The transition from traditional batch processing to continuous flow synthesis is a major paradigm shift in chemical manufacturing. rsc.org This technology offers significant advantages for the synthesis and derivatization of this compound, particularly concerning safety, reproducibility, and scalability.

In flow chemistry, reagents are pumped through a network of tubes and reactors, allowing for precise control over reaction parameters like temperature, pressure, and residence time. rsc.org This level of control is crucial for managing fast or highly exothermic reactions and for handling unstable intermediates, which can be generated and consumed in situ, minimizing decomposition. rsc.orgresearchgate.net For halogenated pyridines, flow synthesis has proven advantageous for transformations involving highly reactive organometallic intermediates. rsc.orgresearchgate.net

Future research will focus on developing integrated, multi-step flow systems that can perform a sequence of reactions—such as a halogenation followed by a cross-coupling—without the need to isolate and purify intermediates. beilstein-journals.orgnih.gov This "telescoped synthesis" approach dramatically improves efficiency and reduces waste.

Photoredox Catalysis and Electrosynthesis in Derivatization

Emerging synthetic methods that utilize light or electricity are providing new, milder pathways for the functionalization of pyridine derivatives. ijarsct.co.innih.gov

Photoredox Catalysis: This technique uses visible light to activate a photocatalyst, which can then initiate single-electron transfer (SET) processes. beilstein-journals.org This allows for the generation of radical intermediates from this compound under exceptionally mild, often room-temperature, conditions. Research is focused on developing novel metal-free, organic photocatalysts to enhance the sustainability of these methods. nih.govresearchgate.net These reactions can enable transformations that are difficult to achieve with traditional thermal methods, such as direct C-H functionalization. nih.govresearchgate.net

Electrosynthesis: By using electricity as a "traceless" reagent, electrosynthesis avoids the need for chemical oxidants or reductants, generating less waste. ijarsct.co.in Electrochemical methods can be finely tuned by controlling the applied voltage, offering a high degree of selectivity. The combination of photochemistry and electrochemistry is a particularly powerful strategy, enabling transformations that are inaccessible by either method alone. beilstein-journals.org

Machine Learning and AI in Reaction Prediction and Optimization

By training algorithms on vast databases of known chemical reactions, ML models can learn to predict the major product of a reaction, suggest optimal conditions (catalyst, solvent, temperature), and even forecast yields. acs.orgbeilstein-journals.orgnih.gov For a molecule like this compound, an AI tool could predict the likely outcome of a cross-coupling reaction with a novel partner, saving significant experimental effort. acs.org

Future applications will involve integrating AI with automated robotic platforms. beilstein-journals.org These "self-driving laboratories" can autonomously design experiments, perform them, analyze the results, and then use the new data to inform the next round of experiments, rapidly accelerating the discovery of new reactions and the optimization of synthetic routes. beilstein-journals.org

| Emerging Paradigm | Core Principle | Application to this compound |

| Continuous Flow | Precise control of reaction parameters in a continuous stream. | Safer handling of reactive intermediates, improved scalability, and multi-step synthesis. rsc.orgbeilstein-journals.org |

| Photoredox/Electro-synthesis | Use of light or electricity to drive reactions. | Milder reaction conditions, unique reactivity via radical pathways, reduced chemical waste. nih.govbeilstein-journals.org |

| Machine Learning/AI | Data-driven prediction of reaction outcomes and conditions. | Accelerated optimization, prediction of selectivity, and discovery of novel synthetic routes. beilstein-journals.orgnih.gov |

Sustainable Synthesis and Waste Minimization Strategies

The principles of green chemistry are becoming central to the development of new synthetic methods. researchgate.netnih.gov Future research on this compound and its derivatives will be increasingly guided by the need for sustainability. nih.gov

Key strategies include:

Greener Solvents: Replacing traditional volatile organic compounds with more environmentally benign alternatives, such as bio-based solvents, or developing solvent-free reaction conditions. ijarsct.co.inresearchgate.net

Atom Economy: Designing reactions that maximize the incorporation of reactant atoms into the final product. The shift from stoichiometric reagents to catalytic systems is fundamental to this goal. ijarsct.co.in

Renewable Feedstocks: Exploring routes to pyridine-based compounds that begin with renewable, bio-based starting materials rather than petroleum-based feedstocks.

Catalyst Recycling: As mentioned previously, the use of recoverable and reusable heterogeneous catalysts is a cornerstone of sustainable chemistry, minimizing both waste and cost. acs.org

Q & A

Q. Q1. What are the standard synthetic routes for preparing Isopropyl 5-bromo-2-chloroisonicotinate, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis typically involves esterification of the precursor acid, 5-bromo-2-chloroisonicotinic acid , with isopropyl alcohol under catalytic conditions. Key steps include:

- Acid activation : Use of coupling agents like thionyl chloride (SOCl₂) or chloroformates to convert the carboxylic acid to an acyl chloride intermediate.

- Esterification : Reaction of the acyl chloride with isopropyl alcohol in anhydrous solvents (e.g., dichloromethane or THF) under inert atmosphere.

- Purification : Column chromatography or recrystallization to isolate the ester product.

Critical parameters include temperature control (0–5°C during activation), stoichiometric excess of isopropyl alcohol, and moisture-free conditions to prevent hydrolysis .

Q. Q2. How can researchers confirm the structural identity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions on the pyridine ring (e.g., bromine at C5, chlorine at C2, and ester group at C4).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks matching the molecular formula C₉H₉BrClNO₂ .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>98% by area normalization) using reverse-phase columns and UV detection at 254 nm .

Advanced Research Questions

Q. Q3. How do steric and electronic effects of the bromine and chlorine substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Steric hindrance : The chlorine at C2 may hinder nucleophilic aromatic substitution (SNAr) at C2, while the bromine at C5 is more amenable to Suzuki-Miyaura or Buchwald-Hartwig couplings due to lower steric crowding.

- Electronic effects : Electron-withdrawing substituents (Br, Cl) activate the pyridine ring toward electrophilic substitution at C3 or C5.

- Experimental validation : Conduct comparative studies with analogs (e.g., 5-chloro-2-bromo derivatives) to isolate steric vs. electronic contributions. Use DFT calculations to map electron density distribution .

Q. Q4. What strategies are effective in resolving contradictions in reported solubility data for this compound across different solvent systems?

Methodological Answer:

- Systematic solubility screening : Use the HPLC-DAD/ELSD platform to quantify solubility in DMSO, THF, and aqueous-organic mixtures under controlled temperature (25°C vs. 37°C).

- Co-solvency approaches : Evaluate solubility enhancement using surfactants (e.g., Tween-80) or cyclodextrins, as suggested for structurally related esters .

- Data reconciliation : Compare results with PubChem-derived computational solubility predictions (e.g., LogP ≈ 2.5) to identify outliers and refine experimental protocols .

Q. Q5. How can researchers leverage this compound as a building block in medicinal chemistry, particularly for kinase inhibitor development?

Methodological Answer:

- Scaffold functionalization : Introduce pharmacophores (e.g., amine, boronic acid) via C–H activation or cross-coupling at C5 (Br) or C2 (Cl).

- Case study : Synthesize analogs of Methyl 5-bromo-2-fluoroisonicotinate , a known kinase intermediate, by replacing fluorine with chlorine to modulate binding affinity.

- Biological testing : Screen derivatives against kinase panels (e.g., EGFR, VEGFR) to establish structure-activity relationships (SAR) .

Q. Q6. What advanced analytical techniques are recommended for studying degradation pathways of this compound under stressed conditions?

Methodological Answer:

- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then analyze using:

- LC-MS/MS : Identify degradation products (e.g., hydrolysis to 5-bromo-2-chloroisonicotinic acid).

- X-ray crystallography : Resolve structural changes in the crystalline state.

- Kinetic modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions (room temperature, ventilated) .

Q. Q7. How can researchers address challenges in scaling up the synthesis of this compound while maintaining high regioselectivity?

Methodological Answer:

- Process optimization : Replace batch reactors with flow chemistry setups to enhance heat/mass transfer during esterification.

- Catalyst screening : Test palladium or copper catalysts for selective C–Br functionalization in large-scale cross-coupling reactions.

- Quality-by-Design (QbD) : Use design-of-experiments (DoE) to map critical process parameters (CPPs) affecting purity and yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.